GLP-1 receptor agonist 12

Obesity Type 2 Diabetes Nonhuman Primate Efficacy

GLP-1 receptor agonist 12 (also designated MK-1462) is a synthetic, peptide-based dual agonist that concurrently activates the glucagon-like peptide-1 receptor (GLP-1R) and the glucagon receptor (GCGR). This compound was discovered through structure-activity relationship optimization aimed at achieving balanced dual agonism and was advanced into clinical trials as a once-daily injectable candidate for the treatment of obesity and type 2 diabetes.

Molecular Formula C31H31FN6O4
Molecular Weight 570.6 g/mol
Cat. No. B12379324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGLP-1 receptor agonist 12
Molecular FormulaC31H31FN6O4
Molecular Weight570.6 g/mol
Structural Identifiers
SMILESCC(C1=NC2=C(N1CC3CCO3)C=C(C=C2)C(=O)O)N4CCN(CC4)C5=NC(=CC=C5)OCC6=C(C=C(C=C6)C#N)F
InChIInChI=1S/C31H31FN6O4/c1-20(30-34-26-8-7-22(31(39)40)16-27(26)38(30)18-24-9-14-41-24)36-10-12-37(13-11-36)28-3-2-4-29(35-28)42-19-23-6-5-21(17-33)15-25(23)32/h2-8,15-16,20,24H,9-14,18-19H2,1H3,(H,39,40)/t20-,24-/m0/s1
InChIKeyJYBJREJXXIUHTQ-RDPSFJRHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





GLP-1 Receptor Agonist 12 (MK-1462): A Balanced GLP-1R/GCGR Dual Agonist Peptide for Obesity and Diabetes Research


GLP-1 receptor agonist 12 (also designated MK-1462) is a synthetic, peptide-based dual agonist that concurrently activates the glucagon-like peptide-1 receptor (GLP-1R) and the glucagon receptor (GCGR) [1]. This compound was discovered through structure-activity relationship optimization aimed at achieving balanced dual agonism and was advanced into clinical trials as a once-daily injectable candidate for the treatment of obesity and type 2 diabetes [1]. Its differentiation from selective GLP-1R agonists lies in the deliberate incorporation of GCGR activation, a mechanism hypothesized to enhance weight loss and metabolic improvements beyond those achievable with GLP-1R monoagonism alone [1].

Why GLP-1 Receptor Agonist 12 Cannot Be Replaced by a Generic GLP-1 Monoagonist


Selective GLP-1 receptor (GLP-1R) agonists such as liraglutide and semaglutide primarily drive weight loss through appetite suppression and delayed gastric emptying, yet high doses are often limited by gastrointestinal intolerability and produce only modest weight loss of approximately 4–6% [1]. In contrast, GLP-1 receptor agonist 12 (MK-1462) is a balanced dual agonist of both GLP-1R and the glucagon receptor (GCGR). Preclinical studies have demonstrated that this dual mechanism delivers superior weight loss relative to GLP-1R monoagonism by engaging complementary GCGR-mediated pathways—including increased energy expenditure, lipolysis, and fatty acid oxidation [1]. Consequently, substituting GLP-1 receptor agonist 12 with a generic GLP-1 monoagonist in a research setting would eliminate the GCGR-driven component of the pharmacological response, fundamentally altering the metabolic outcomes observed [1].

Quantitative Differentiation of GLP-1 Receptor Agonist 12: Head-to-Head Evidence vs. Liraglutide and Vehicle Controls


Superior Weight Loss in Diabetic Nonhuman Primates: 7.6% vs. 3.3% with Liraglutide

In a 3-week head-to-head study in diabetic rhesus monkeys, GLP-1 receptor agonist 12 (dosed at 3 μg/kg/day, s.c.) induced a 7.6% reduction in body weight, compared to only 3.3% weight loss achieved with the selective GLP-1R agonist liraglutide (dosed at 30 μg/kg/day, s.c.) [1]. This represents a 2.3-fold greater weight loss effect for agonist 12 relative to liraglutide under comparable experimental conditions [1].

Obesity Type 2 Diabetes Nonhuman Primate Efficacy

Differential Impact on Glucose Homeostasis and Insulin Sensitivity

While liraglutide corrected fasting plasma glucose by approximately 30 mg/dL after 3 weeks of treatment in diabetic rhesus monkeys, GLP-1 receptor agonist 12 demonstrated inferior glucose lowering relative to liraglutide in this model [1]. However, agonist 12 treatment significantly improved insulin sensitivity as measured by HOMA-IR (Homeostatic Model Assessment for Insulin Resistance), reducing HOMA-IR from a vehicle value of 17.2 ± 4 to 9.6 ± 1.9 (a ~44% reduction), whereas liraglutide did not affect HOMA-IR [1]. Additionally, fasting insulin was suppressed by approximately 50% with agonist 12 relative to vehicle treatment [1].

Type 2 Diabetes Insulin Resistance Glucose Control

Activation of GCGR-Mediated Metabolic Pathways: FGF21, Ketogenesis, and Lipolysis

GLP-1 receptor agonist 12 selectively and progressively increased plasma FGF21 levels by more than 3-fold over 21 days in diabetic rhesus monkeys, whereas liraglutide did not alter FGF21 relative to baseline [1]. Consistent with GCGR activation, agonist 12 also increased fasting β-hydroxybutyrate (a ketone body) by approximately 4-fold and elevated free fatty acids by 63%, indicating enhanced hepatic fatty acid oxidation and adipose tissue lipolysis, respectively [1].

Energy Expenditure Lipid Metabolism Fibroblast Growth Factor 21

Pharmacokinetic Profile Supporting Once-Daily Subcutaneous Dosing in Preclinical Species

In rhesus monkeys, GLP-1 receptor agonist 12 exhibited an elimination half-life of 16 hours following subcutaneous administration, with a subcutaneous bioavailability of 63% [1]. Systemic clearance was low at 0.12 mL/min/kg, and the volume of distribution was 0.16 L/kg [1]. This pharmacokinetic profile is consistent with once-daily dosing and contrasts with the shorter half-life of native GLP-1 and the varied PK profiles of other GLP-1R agonists [1].

Pharmacokinetics Bioavailability Drug Development

Balanced Dual Agonism (GLP-1R/GCGR) and Resistance to DPP-IV Degradation

GLP-1 receptor agonist 12 was optimized to achieve balanced dual agonism, with a human receptor 'tone' (a measure of relative potency) of 0.9 and a rhesus monkey tone of 0.8, indicating nearly equal activation of GLP-1R and GCGR [1]. Furthermore, agonist 12 demonstrated superior stability in vitro, with no decrease in bioactivity following overnight incubation at 37°C with the dipeptidyl peptidase-IV (DPP-IV) enzyme [1]. This contrasts with native GLP-1, which is rapidly degraded by DPP-IV with a half-life of less than 5 minutes [1].

Structure-Activity Relationship Receptor Selectivity Peptide Stability

Optimal Research and Industrial Application Scenarios for GLP-1 Receptor Agonist 12


Preclinical Efficacy Studies Requiring Superior Weight Loss in Translationally Relevant Models

GLP-1 receptor agonist 12 is ideally suited for investigators aiming to maximize weight loss outcomes in obese or diabetic nonhuman primate models. The 2.3-fold greater weight loss relative to liraglutide in diabetic rhesus monkeys provides a robust and quantifiable advantage for studies focused on obesity pharmacotherapy, enabling clearer differentiation between treatment groups and more pronounced metabolic readouts [1].

Investigating GCGR-Mediated Energy Expenditure and Lipid Metabolism Pathways

Researchers studying mechanisms of energy expenditure, hepatic fatty acid oxidation, or adipose tissue lipolysis will benefit from agonist 12's unique ability to elevate FGF21, β-hydroxybutyrate, and free fatty acids. These GCGR-driven metabolic signatures are absent with GLP-1R monoagonists, making agonist 12 a powerful molecular probe for dissecting the contributions of glucagon receptor activation to whole-body energy homeostasis [1].

Studies of Insulin Sensitization Independent of Acute Glucose Lowering

Agonist 12's capacity to markedly reduce HOMA-IR and fasting insulin, despite inferior glucose lowering relative to liraglutide, positions it as a valuable tool for exploring insulin sensitization mechanisms that are uncoupled from acute glucose-lowering effects. This application is particularly relevant for research into insulin resistance in the context of obesity and type 2 diabetes [1].

Pharmacokinetic and Pharmacodynamic Modeling of Once-Daily Peptide Therapeutics

The well-characterized pharmacokinetic profile of agonist 12 in rhesus monkeys—including a 16-hour half-life and 63% subcutaneous bioavailability—provides a reliable dataset for allometric scaling and human PK prediction. This compound serves as a reference standard for modeling once-daily peptide-based dual agonists in drug development programs [1].

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